NSC73306

Description

G3GZ237PUT (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a substituted phenyl ring with bromo, chloro, and boronic acid functional groups, contributing to its unique physicochemical and biological properties. Key characteristics include:

- High GI absorption: Indicates efficient gastrointestinal absorption, making it a candidate for pharmaceutical applications.

- Solubility: Moderately soluble in aqueous solutions (0.24 mg/mL) with a log S (ESOL) value of -2.99.

- Synthetic accessibility: Synthesized via palladium-catalyzed coupling reactions in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

CAS No. |

79560-74-0 |

|---|---|

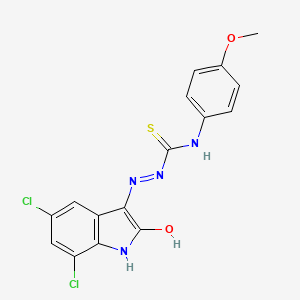

Molecular Formula |

C16H12Cl2N4O2S |

Molecular Weight |

395.3 g/mol |

IUPAC Name |

1-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea |

InChI |

InChI=1S/C16H12Cl2N4O2S/c1-24-10-4-2-9(3-5-10)19-16(25)22-21-14-11-6-8(17)7-12(18)13(11)20-15(14)23/h2-7,20,23H,1H3,(H,19,25) |

InChI Key |

OJWGVIBWNCMAEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |

Other CAS No. |

79560-74-0 |

Synonyms |

NSC73306 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G3GZ237PUT involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, it is known that the compound is prepared through a series of organic reactions that ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of G3GZ237PUT is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

G3GZ237PUT undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced, resulting in the gain of electrons and the formation of reduced products.

Substitution: G3GZ237PUT can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving G3GZ237PUT typically require specific reagents and conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

G3GZ237PUT has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.

Industry: G3GZ237PUT is used in the manufacture of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of G3GZ237PUT involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with G3GZ237PUT, as identified through computational similarity analysis (similarity scores: 0.71–0.87):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | Identical formula but distinct regiochemistry |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.27 | Additional chloro substituent at position 2 |

| G3GZ237PUT | C₆H₅BBrClO₂ | 235.27 | Parent compound with optimized substitution pattern |

Key Observations :

- Regiochemical variations significantly impact log Po/w (partition coefficient) values. For example, G3GZ237PUT exhibits a log Po/w (XLOGP3) of 2.15 , whereas (6-Bromo-2,3-dichlorophenyl)boronic acid shows 3.02 due to increased hydrophobicity from the additional chloro group .

- Bioavailability : G3GZ237PUT has a bioavailability score of 0.55 , outperforming analogues with bulkier substituents, which often score below 0.4 due to reduced membrane permeability .

Functional Analogues

Flame Retardants (e.g., DiDOPO-based Compounds)

While structurally distinct, G3GZ237PUT shares functional parallels with phosphorus-containing flame retardants like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) .

| Property | G3GZ237PUT | DiDOPO |

|---|---|---|

| Primary Application | Pharmaceutical precursor | Flame retardant additive |

| Thermal Stability | Decomposes at 200°C | Stable up to 300°C |

| Reactivity | Boron-mediated coupling | Phosphorus-centered radical quenching |

Comparative Data on Physicochemical Properties

| Parameter | G3GZ237PUT | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Log Po/w (XLOGP3) | 2.15 | 1.98 | 3.02 |

| Water Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |

| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |

| Synthetic Steps | 1.33 hours | 2.5 hours | 3.0 hours |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.